

Application Notes and Protocols for Cbl-b-IN-19

In Vitro Assays

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Compound of Interest

Compound Name: Cbl-b-IN-19

Cat. No.: B12380068

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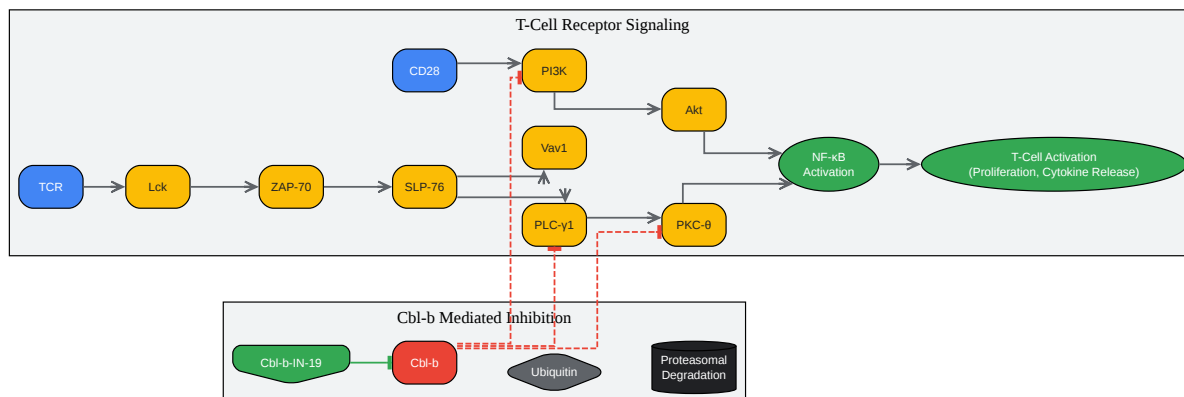
Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses.[1][2][3][4] It functions as a key checkpoint in T-cell activation, setting the threshold for immune cell stimulation.[1][5] Cbl-b mediates the ubiquitination and subsequent degradation of key signaling proteins, thereby dampening immune cell effector functions.[6][7] Due to its role in downregulating anti-tumor immunity, Cbl-b has emerged as a promising therapeutic target for cancer immunotherapy.[7][8] **Cbl-b-IN-19** is a potent inhibitor of Cbl-b, targeting its phosphorylation with an IC50 value of less than 100 nM.[9] These application notes provide detailed protocols for in vitro assays to characterize the activity of **Cbl-b-IN-19** and similar inhibitory compounds.

Mechanism of Action of Cbl-b

Cbl-b negatively regulates signaling pathways downstream of various immune receptors, including the T-cell receptor (TCR) and CD28.[2][3][6] Upon T-cell activation, Cbl-b is recruited to phosphorylated signaling molecules and mediates their ubiquitination, leading to their degradation or altered function. Key substrates of Cbl-b include components of the PI3K/Akt signaling pathway, such as the p85 subunit of PI3K, as well as PLC-γ1 and PKC-θ.[6][10] By targeting these molecules, Cbl-b effectively raises the threshold for T-cell activation and can induce a state of anergy (unresponsiveness).[5][10]

Signaling Pathway Diagram



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Caption: Cbl-b signaling pathway in T-cell activation.

Quantitative Data Summary

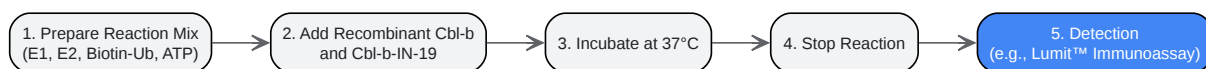
Compound	Assay Type	Target	IC50 (nM)	Reference
Cbl-b-IN-19	Phosphorylation Assay	Cbl-b	< 100	[9]
Ageliferins	Ubiquitin Ligase Assay	Cbl-b	18-35 μ M	[11]
Agelasines W-Y	Ubiquitin Ligase Assay	Cbl-b	57-72 μ M	[11]
NRX-2	E2 Binding FRET Assay	Cbl-b	12 μ M	[12]

Experimental Protocols

In Vitro Cbl-b Autoubiquitination Assay

This assay measures the E3 ligase activity of Cbl-b by detecting its autoubiquitination, a common proxy for its ability to ubiquitinate target proteins.

Workflow Diagram:



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Caption: Workflow for the in vitro autoubiquitination assay.

Materials:

- Recombinant human E1 activating enzyme (e.g., UBE1)
- Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
- Recombinant human Cbl-b (e.g., GST-tagged)
- Biotinylated ubiquitin

- ATP solution
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA)
- **Cbl-b-IN-19** (or other inhibitors) dissolved in DMSO
- Detection reagents (e.g., Lumit[™] Immunoassay reagents: anti-GST-SmBiT and Streptavidin-LgBiT)
- 96-well white assay plates

Procedure:

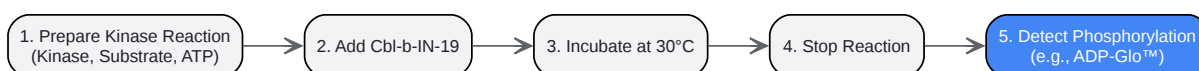
- Prepare the Ubiquitination Reaction Mixture:
 - In a microcentrifuge tube, prepare a master mix containing E1 enzyme (e.g., 40 nM), E2 enzyme (e.g., 250 nM), biotinylated ubiquitin (e.g., 1 μM), and ATP (e.g., 20 μM) in assay buffer.[\[13\]](#)
 - For a negative control, prepare a similar mix without ATP.
- Prepare Cbl-b and Inhibitor:
 - Prepare a dilution series of recombinant Cbl-b in assay buffer.
 - Prepare a serial dilution of **Cbl-b-IN-19** in assay buffer containing a final DMSO concentration of 1% or less.
- Set up the Reaction:
 - To the wells of a 96-well plate, add 10 μL of the ubiquitination reaction mixture.
 - Add 5 μL of the **Cbl-b-IN-19** dilution (or DMSO vehicle control).
 - Add 5 μL of the recombinant Cbl-b dilution to initiate the reaction.
- Incubation:
 - Incubate the plate at 37°C for 1 to 4 hours with gentle shaking.[\[13\]](#)

- Detection (using Lumit™ Immunoassay as an example):
 - Prepare the detection reagent mixture containing anti-GST-SmBiT and Streptavidin-LgBiT in Lumit™ Immunoassay Dilution Buffer.[13]
 - Add 20 µL of the detection reagent mixture to each well.
 - Incubate for 30 minutes at room temperature with shaking.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Subtract the background signal (no ATP control) from all wells.
 - Plot the luminescence signal against the concentration of **Cbl-b-IN-19**.
 - Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

In Vitro Kinase Assay for Cbl-b Substrate Phosphorylation

This assay evaluates the effect of **Cbl-b-IN-19** on the phosphorylation of a Cbl-b substrate, which is often a prerequisite for Cbl-b-mediated ubiquitination.

Workflow Diagram:



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Caption: Workflow for the in vitro kinase assay.

Materials:

- Active tyrosine kinase (e.g., Src family kinase like Lck)

- Cbl-b substrate peptide (e.g., a peptide containing a tyrosine phosphorylation site recognized by Cbl-b)
- ATP solution
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- **Cbl-b-IN-19** dissolved in DMSO
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 96-well white assay plates

Procedure:

- Prepare the Kinase Reaction Mixture:
 - In the wells of a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer.
- Add Inhibitor:
 - Add a serial dilution of **Cbl-b-IN-19** (or DMSO vehicle control) to the wells.
- Initiate the Reaction:
 - Add ATP to each well to start the kinase reaction.
- Incubation:
 - Incubate the plate at 30°C for 60 minutes.
- Detection (using ADP-Glo™ as an example):
 - Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
- Data Analysis:
 - Plot the luminescence signal (inversely proportional to kinase activity) against the concentration of **Cbl-b-IN-19**.
 - Calculate the IC50 value.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This biophysical assay can be used to confirm the direct binding of **Cbl-b-IN-19** to Cbl-b by measuring the change in the protein's thermal stability upon ligand binding.^{[14][15]}

Workflow Diagram:



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Caption: Workflow for the Thermal Shift Assay (DSF).

Materials:

- Purified recombinant Cbl-b protein
- SYPRO Orange dye
- DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
- **Cbl-b-IN-19** dissolved in DMSO
- qPCR instrument with a thermal ramping capability

Procedure:

- Prepare Protein-Dye Mixture:
 - In a microcentrifuge tube, mix the purified Cbl-b protein with SYPRO Orange dye in DSF buffer.
- Add Compound:
 - In the wells of a qPCR plate, add the protein-dye mixture.
 - Add a serial dilution of **Cbl-b-IN-19** (or DMSO vehicle control).
- Thermal Denaturation:
 - Place the plate in a qPCR instrument.
 - Set a temperature gradient to ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
 - Monitor the fluorescence of SYPRO Orange at each temperature increment.
- Data Analysis:
 - Plot the fluorescence intensity as a function of temperature.
 - Determine the melting temperature (T_m), which is the midpoint of the unfolding transition.
 - A significant increase in T_m in the presence of **Cbl-b-IN-19** indicates direct binding and stabilization of the Cbl-b protein.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of Cbl-b inhibitors like **Cbl-b-IN-19**. These assays are essential for determining the potency, mechanism of action, and direct binding of novel compounds targeting the Cbl-b E3 ubiquitin ligase. The successful inhibition of Cbl-b holds significant promise for the development of new immunotherapies for cancer and other diseases.

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